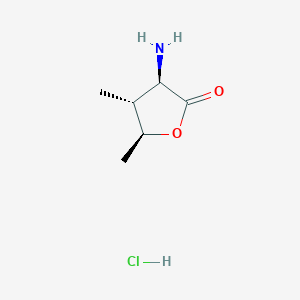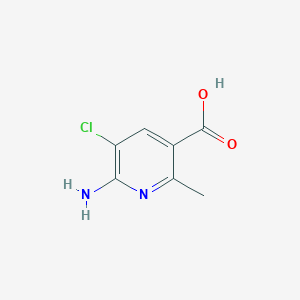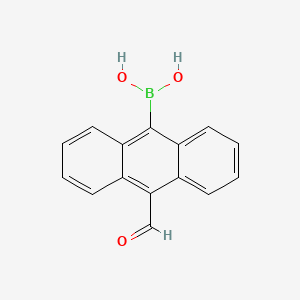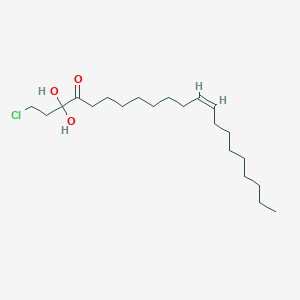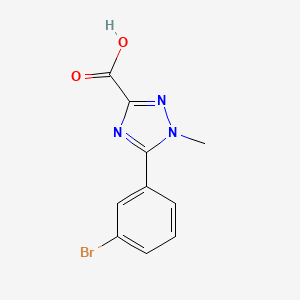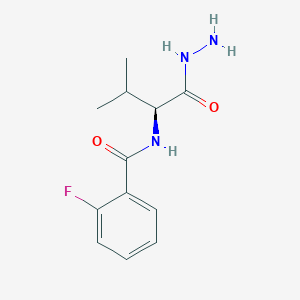
2-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide is a fluorinated benzamide derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of fluorine in the molecule often imparts unique properties, including increased metabolic stability and altered electronic characteristics, making it a valuable compound for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzoyl chloride and (S)-2-methylpropylhydrazine.
Reaction Conditions: The reaction is carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran under a nitrogen atmosphere to prevent moisture interference.
Procedure: The 2-fluorobenzoyl chloride is added dropwise to a solution of (S)-2-methylpropylhydrazine in the chosen solvent, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes to meet industrial standards.
化学反応の分析
Types of Reactions
2-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or nitrogen functionalities.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
科学的研究の応用
2-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar Compounds
2-Fluoro-N-(1-hydrazinocarbonyl-2-methyl-propyl)-benzamide: A non-chiral analog with similar properties but lacking the stereospecificity.
2-Fluoro-N-(2-methylpropyl)-benzamide: A simpler analog without the hydrazine moiety, used for comparison in biological studies.
2-Fluoro-N-(1-hydrazinocarbonyl-2-ethyl)-benzamide: A structurally related compound with a different alkyl group, providing insights into the effects of alkyl chain length on activity.
Uniqueness
2-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide is unique due to its specific stereochemistry and the presence of both fluorine and hydrazine functionalities. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
特性
分子式 |
C12H16FN3O2 |
|---|---|
分子量 |
253.27 g/mol |
IUPAC名 |
2-fluoro-N-[(2S)-1-hydrazinyl-3-methyl-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C12H16FN3O2/c1-7(2)10(12(18)16-14)15-11(17)8-5-3-4-6-9(8)13/h3-7,10H,14H2,1-2H3,(H,15,17)(H,16,18)/t10-/m0/s1 |
InChIキー |
HMUFKDKHPOKICZ-JTQLQIEISA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NN)NC(=O)C1=CC=CC=C1F |
正規SMILES |
CC(C)C(C(=O)NN)NC(=O)C1=CC=CC=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


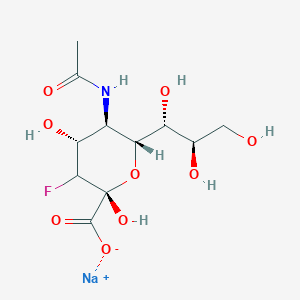
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12852581.png)
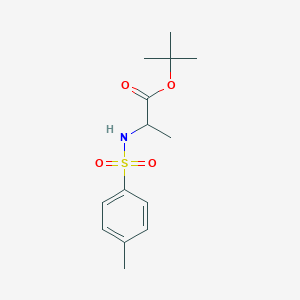

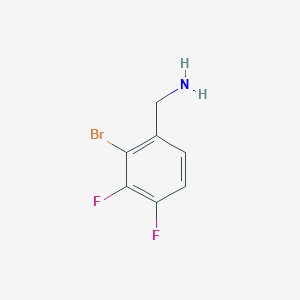
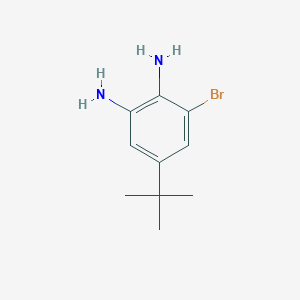

![[3-Methyl-3H-benzothiazol-(2Z)-ylidene]-acetaldehyde](/img/structure/B12852622.png)
